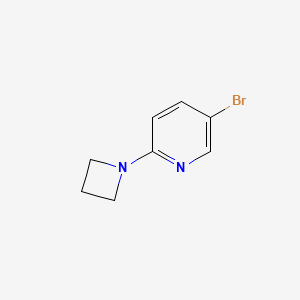

2-(Azetidin-1-yl)-5-bromopyridine

概要

説明

2-(Azetidin-1-yl)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety Azetidine is a four-membered nitrogen-containing ring, while bromopyridine is a pyridine ring substituted with a bromine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-(Azetidin-1-yl)-5-bromopyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride.

Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

科学的研究の応用

2-(Azetidin-1-yl)-5-bromopyridine has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

Biological Studies: The compound’s derivatives are studied for their antimicrobial, anticancer, and anti-inflammatory properties.

作用機序

The mechanism of action of 2-(Azetidin-1-yl)-5-bromopyridine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets depend on the specific structure and functional groups of the derivatives.

類似化合物との比較

Similar Compounds

2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.

3-Pyrrole-substituted 2-azetidinones: These compounds have similar structural features and are used in medicinal chemistry.

Azetidine and Oxetane Amino Acid Derivatives: These compounds share the azetidine ring and are used in various biological applications.

Uniqueness

2-(Azetidin-1-yl)-5-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for diverse chemical modifications and the exploration of new pharmacological properties.

生物活性

2-(Azetidin-1-yl)-5-bromopyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom and an azetidine moiety. This configuration is crucial for its biological interactions.

Research indicates that this compound may function as a modulator of chemokine receptors, particularly CCR2 and CCR5. These receptors are involved in various inflammatory processes and are targets for treating conditions such as atherosclerosis and rheumatoid arthritis. The compound's ability to bind to these receptors suggests a role in modulating immune responses and inflammation .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxicity against Jurkat, HeLa, and MCF-7 cells, with an IC50 value indicating strong efficacy .

- Chemokine Receptor Interaction : The compound has been evaluated for its binding affinity to chemokine receptors. Studies suggest that it can effectively compete with natural ligands for receptor binding, thus potentially altering signaling pathways involved in inflammation and immune response .

- In vivo Studies : Preliminary animal studies have indicated that administration of this compound leads to reduced markers of inflammation in models of rheumatoid arthritis, supporting its therapeutic potential in inflammatory diseases .

特性

IUPAC Name |

2-(azetidin-1-yl)-5-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSNUAQAYRFPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。